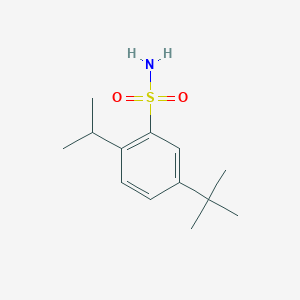

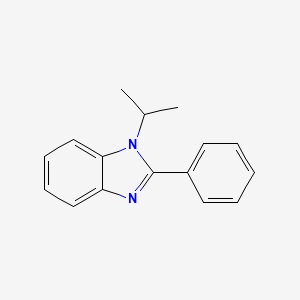

2-(4-oxo-3(4H)-quinazolinyl)-N-phenylacetamide

Übersicht

Beschreibung

BRN 0384912, also known as bromine azide, is an explosive inorganic compound with the chemical formula BrN₃. It is characterized by its high reactivity and sensitivity to temperature and pressure variations. Bromine azide is typically found as a red liquid at room temperature and is known for its explosive nature, making it a key reagent in explosives .

Biochemische Analyse

Biochemical Properties

BRN 0384912 plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme dihydrofolate reductase (DHFR), where BRN 0384912 acts as an inhibitor. This inhibition disrupts the folate pathway, which is essential for DNA synthesis and repair . Additionally, BRN 0384912 has been shown to bind to certain proteins involved in cell signaling pathways, thereby modulating their activity and influencing cellular responses.

Cellular Effects

The effects of BRN 0384912 on various types of cells and cellular processes are profound. In cancer cells, BRN 0384912 has been observed to induce apoptosis by activating caspase enzymes and disrupting mitochondrial function . This compound also affects cell signaling pathways, such as the PI3K/Akt pathway, leading to altered gene expression and reduced cell proliferation. Furthermore, BRN 0384912 influences cellular metabolism by inhibiting key enzymes involved in glycolysis and the citric acid cycle, resulting in decreased ATP production and energy metabolism .

Molecular Mechanism

At the molecular level, BRN 0384912 exerts its effects through several mechanisms. It binds to the active site of DHFR, preventing the reduction of dihydrofolate to tetrahydrofolate, a critical step in nucleotide synthesis . This binding interaction leads to enzyme inhibition and subsequent disruption of DNA synthesis. Additionally, BRN 0384912 interacts with transcription factors, altering their binding affinity to DNA and modulating gene expression. These molecular interactions collectively contribute to the compound’s biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of BRN 0384912 change over time due to its stability and degradation properties. Studies have shown that BRN 0384912 remains stable under physiological conditions for extended periods, allowing for prolonged biological activity . Over time, the compound undergoes gradual degradation, leading to a decrease in its efficacy. Long-term exposure to BRN 0384912 has been associated with sustained inhibition of cellular functions, including reduced cell proliferation and altered metabolic activity.

Dosage Effects in Animal Models

The effects of BRN 0384912 vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes and pathways . At higher doses, BRN 0384912 can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are dose-dependent and highlight the importance of optimizing dosage levels to achieve therapeutic benefits while minimizing toxicity.

Metabolic Pathways

BRN 0384912 is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound inhibits DHFR, disrupting the folate pathway and affecting nucleotide synthesis . Additionally, BRN 0384912 influences metabolic flux by modulating the activity of enzymes involved in glycolysis and the citric acid cycle. These interactions result in altered metabolite levels and reduced energy production, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, BRN 0384912 is transported and distributed through specific transporters and binding proteins. The compound is taken up by cells via passive diffusion and active transport mechanisms . Once inside the cell, BRN 0384912 interacts with intracellular proteins, facilitating its localization to specific cellular compartments. This distribution pattern is crucial for the compound’s biological activity and its ability to modulate cellular functions.

Subcellular Localization

BRN 0384912 exhibits specific subcellular localization, which influences its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with target enzymes and transcription factors . Post-translational modifications, such as phosphorylation and acetylation, play a role in directing BRN 0384912 to specific compartments within the cell. This subcellular localization is essential for the compound’s ability to modulate cellular processes and exert its biological effects.

Vorbereitungsmethoden

Bromine azide can be synthesized through the reaction of sodium azide with bromine. The reaction proceeds as follows: [ \text{NaN}_3 + \text{Br}_2 \rightarrow \text{BrN}_3 + \text{NaBr} ] This reaction forms bromine azide and sodium bromide as a byproduct . Due to its high sensitivity, the preparation of bromine azide requires careful control of reaction conditions to prevent accidental explosions.

Analyse Chemischer Reaktionen

Bromine azide undergoes various types of chemical reactions, including:

Addition Reactions: Bromine azide adds to alkenes through both ionic and free-radical mechanisms, each giving different orientations in the products.

Photochemical Reactions: Bromine azide is highly reactive under UV light, leading to dissociation of the entire sample.

Common reagents used in these reactions include alkenes and UV light. The major products formed depend on the specific reaction conditions and the nature of the reactants involved.

Wissenschaftliche Forschungsanwendungen

Bromine azide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of bromine azide involves its high reactivity and ability to undergo addition reactions with alkenes. The molecule adopts a trans-bent structure, which is also found in the gas phase . This structure allows bromine azide to react readily with other molecules, leading to the formation of new compounds.

Vergleich Mit ähnlichen Verbindungen

Bromine azide can be compared with other azide compounds such as:

Fluorine Azide (FN₃): Similar to bromine azide, fluorine azide is highly reactive and explosive.

Chlorine Azide (ClN₃): Chlorine azide also shares similar reactivity and explosive properties with bromine azide.

Iodine Azide (IN₃): Iodine azide forms an endless chain-like structure upon crystallization, unlike the helical structure of bromine azide.

The uniqueness of bromine azide lies in its helical structure and its specific reactivity patterns, which differ from those of other azide compounds.

Eigenschaften

IUPAC Name |

2-(4-oxoquinazolin-3-yl)-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2/c20-15(18-12-6-2-1-3-7-12)10-19-11-17-14-9-5-4-8-13(14)16(19)21/h1-9,11H,10H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRTMCDUZAVNQLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CN2C=NC3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80148373 | |

| Record name | 3(4H)-Quinazolineacetamide, 4-oxo-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

108086-38-0 | |

| Record name | 3(4H)-Quinazolineacetamide, 4-oxo-N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108086380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3(4H)-Quinazolineacetamide, 4-oxo-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3R*,4S*)-3-(3-hydroxypropyl)-4-morpholin-4-ylpiperidin-1-yl]-N-(1-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B5687929.png)

![1-ethyl-4-{[4-(2-thienylmethyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5687937.png)

![methyl 4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5687939.png)

![3'-(2-furyl)-6'H-spiro[cyclopentane-1,5'-[1,2,4]triazolo[3,4-a]isoquinoline]](/img/structure/B5687945.png)

![2-[(4-oxo-2-phenyl-4H-chromen-3-yl)oxy]acetamide](/img/structure/B5687996.png)

![2-(2,4-dichlorophenoxy)-N-[1-(3-isoxazolyl)ethyl]-N-methylacetamide](/img/structure/B5688003.png)

![N-{1-[(cyclohexylamino)carbonyl]-4-piperidinyl}-2-(ethylamino)-5-pyrimidinecarboxamide](/img/structure/B5688009.png)

![1-(2-furylmethyl)-4-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]piperazine](/img/structure/B5688013.png)

![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5688016.png)

![(3R)-1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-3,4,4-trimethyl-3-pyrrolidinol](/img/structure/B5688018.png)